3-Hydroxy-11-methylheptadecanoic acid

Descripción

BenchChem offers high-quality 3-Hydroxy-11-methylheptadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-11-methylheptadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

63543-13-5 |

|---|---|

Fórmula molecular |

C18H36O3 |

Peso molecular |

300.5 g/mol |

Nombre IUPAC |

3-hydroxy-11-methylheptadecanoic acid |

InChI |

InChI=1S/C18H36O3/c1-3-4-5-9-12-16(2)13-10-7-6-8-11-14-17(19)15-18(20)21/h16-17,19H,3-15H2,1-2H3,(H,20,21) |

Clave InChI |

IRYIVAUBRLSDHW-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C)CCCCCCCC(CC(=O)O)O |

Origen del producto |

United States |

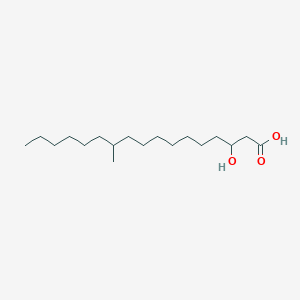

3-Hydroxy-11-methylheptadecanoic acid chemical structure

The following technical guide provides an in-depth analysis of 3-Hydroxy-11-methylheptadecanoic acid , a specialized branched-chain fatty acid moiety primarily identified in the phytochemical Schkuhrianol.

Chemical Structure, Biosynthetic Origin, and Analytical Characterization

Executive Summary

3-Hydroxy-11-methylheptadecanoic acid (C₁₈H₃₆O₃) is a rare, branched-chain hydroxylated fatty acid. It is most notably recognized as the acyl component of Schkuhrianol , a bioactive phenylpropanoid ester isolated from species of the genus Schkuhria (Asteraceae), specifically Schkuhria pinnata.[1] Its structural uniqueness lies in the mid-chain methylation at position C-11 combined with β-hydroxylation at C-3, features that suggest a complex biosynthetic assembly involving specific polyketide synthase (PKS) or fatty acid synthase (FAS) modifications.

This guide details the physicochemical properties, structural elucidation, proposed biosynthetic pathways, and isolation protocols for researchers in natural product chemistry and lipidomics.[1]

Chemical Structure & Properties[1][2][3][4][5][6][7]

Physicochemical Profile

The molecule is a saturated, branched fatty acid.[1] The "anteiso" or mid-chain branching significantly lowers the melting point compared to its linear congener (stearic acid), increasing membrane fluidity if incorporated into phospholipids, though it is primarily found as a secondary metabolite ester.[1]

| Property | Data |

| IUPAC Name | 3-Hydroxy-11-methylheptadecanoic acid |

| Molecular Formula | C₁₈H₃₆O₃ |

| Molecular Weight | 300.48 g/mol |

| Monoisotopic Mass | 300.2664 Da |

| Lipophilicity (LogP) | ~5.8 (Predicted) |

| pKa (Carboxyl) | ~4.8 |

| Associated CAS | 63543-07-7 (Schkuhrianol ester form) |

Structural Visualization

The structure consists of a 17-carbon backbone with a methyl group at C-11 and a hydroxyl group at C-3.

Figure 1: Schematic representation of the carbon backbone highlighting key functionalization points at C1, C3, and C11.

Natural Occurrence & Isolation[1]

Biological Source

The acid is not typically found free in the cytosol but is released upon hydrolysis of Schkuhrianol (3-hydroxy-11-methylheptadecanoic acid 3-(3-hydroxy-4,5-dimethoxyphenyl)propyl ester).

-

Organism : Schkuhria pinnata (var.[1][2][3][4][5] wislizeni).

-

Ethnobotanical Context : Used in traditional medicine (Canchalagua) for anti-inflammatory and antimicrobial properties.[1]

Isolation Protocol (Hydrolysis from Schkuhrianol)

To obtain the free acid for analysis, one must isolate the ester and perform alkaline hydrolysis.[1]

Step-by-Step Methodology:

-

Extraction : Extract aerial parts of S. pinnata with CH₂Cl₂/MeOH (1:1) at room temperature.

-

Fractionation : Partitition the crude extract between Hexane and MeOH/H₂O (9:1) to remove chlorophylls, then fractionate the polar phase using Vacuum Liquid Chromatography (VLC) over silica gel.[1]

-

Purification : Isolate Schkuhrianol via HPLC (C18 column, MeOH/H₂O gradient).

-

Hydrolysis :

-

Derivatization (Optional) : Treat with diazomethane or BF₃-MeOH to form the methyl ester for GC-MS analysis.

Biosynthetic Pathway Hypothesis

The biosynthesis of 3-hydroxy-11-methylheptadecanoic acid likely follows a Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) hybrid logic. The 11-methyl group suggests the incorporation of a propionate unit (via methylmalonyl-CoA) or a SAM-dependent methylation during chain elongation. The 3-hydroxyl group is characteristic of an intercepted fatty acid synthesis cycle (beta-hydroxy intermediate not dehydrated).

Figure 2: Hypothetical biosynthetic pathway illustrating the origin of the methyl branch and hydroxyl group.[4]

Analytical Characterization

Validating the structure requires specific spectroscopic signatures.[1]

Mass Spectrometry (GC-MS of Methyl Ester)

Upon methylation, the fragmentation pattern is distinct:

-

Molecular Ion (M+) : m/z ~314 (Methyl ester).[1]

-

Base Peak : m/z 103.[1] This is the characteristic McLafferty rearrangement fragment for 3-hydroxy fatty acid methyl esters (

). -

Branching Fragment : A diagnostic ion shift will occur around the C-11 position, disrupting the regular

loss pattern (M-14 series).[1]

Nuclear Magnetic Resonance (NMR)

Data typically observed in CDCl₃:

| Nucleus | Position | Shift (δ ppm) | Multiplicity | Interpretation |

| ¹H | H-3 | 4.00 - 4.10 | Multiplet | Proton geminal to hydroxyl |

| ¹H | H-2 | 2.40 - 2.55 | Multiplet | Alpha-methylene protons |

| ¹H | 11-Me | 0.85 - 0.90 | Doublet | Methyl branch signal |

| ¹³C | C-1 | ~173.0 | Singlet | Carbonyl carbon |

| ¹³C | C-3 | ~68.0 - 70.0 | Singlet | Beta-hydroxyl carbon |

| ¹³C | C-11 | ~30.0 - 33.0 | Singlet | Branching point |

References

-

Delgado, G., et al. (2009).[1] "Sesquiterpene lactones, acyl phenyl propanoids and other constituents from Schkuhria pinnata var.[1][3] wislizeni." Journal of the Mexican Chemical Society, 53(3), 193-200.[1][3] Link

-

Ganzer, U., & Jakupovic, J. (1990).[1] "Schkuhripinnatolides, unusual sesquiterpene lactones from Schkuhria pinnata."[1][5] Phytochemistry, 29(2), 535-539.[1] Link

-

Bohlmann, F., et al. (1980).[1] "Neue Sesquiterpenlactone und andere Inhaltsstoffe aus Vertretern der Eupatorium-Gruppe." Phytochemistry, 19, 123-126.[1] (Original structural elucidation context).

-

NIST Chemistry WebBook. "Schkuhrianol (CAS 63543-07-7)." National Institute of Standards and Technology.[1] Link[1]

Sources

- 1. 褐変物質に関する研究 [jstage.jst.go.jp]

- 2. open.uct.ac.za [open.uct.ac.za]

- 3. Canchalagua - Schkuhria pinnata Database file in the Tropical Plant Database of herbal remedies [rain-tree.com]

- 4. dspace.cuni.cz [dspace.cuni.cz]

- 5. researchgate.net [researchgate.net]

- 6. KNApSAcK Metabolite Information - C00022375 [knapsackfamily.com]

Biological Function and Analytical Profiling of 3-Hydroxy-11-methylheptadecanoic Acid in Bacterial Systems

The following technical guide details the biological function, biosynthesis, and analytical profiling of 3-Hydroxy-11-methylheptadecanoic acid in bacterial systems.

Executive Summary

3-Hydroxy-11-methylheptadecanoic acid is a specialized mid-chain branched fatty acid (MBFA) . Unlike common iso- (terminal) or anteiso- (sub-terminal) branched fatty acids found ubiquitously in Bacillus and Staphylococcus species, the 11-methyl isomer represents a distinct class of lipids often associated with Actinobacteria (e.g., Streptomyces, Mycobacterium) and specific Proteobacteria.

Its biological significance lies in three core areas:

-

Membrane Fluidity Modulation: The mid-chain methyl group disrupts acyl chain packing more effectively than terminal branching, lowering the phase transition temperature (

) and maintaining membrane fluidity under stress (homeoviscous adaptation). -

Pathogenicity & Resistance: As a component of the cell envelope (often esterified to phthiocerols or within complex lipopeptides), it contributes to the impermeability of the bacterial cell wall, conferring resistance to oxidative stress and cationic antimicrobial peptides.

-

Secondary Metabolite Precursor: It serves as a structural building block for bioactive lipopeptides and esters (e.g., analogs of Schkuhrianol), acting as a hydrophobic anchor that facilitates interaction with host membranes.

Chemical Identity & Structural Logic

-

IUPAC Name: 3-Hydroxy-11-methylheptadecanoic acid[1][2][3][4]

-

Molecular Formula:

-

Structure: A 17-carbon saturated chain with:

-

A hydroxyl group (-OH) at position C3 (beta-hydroxy).

-

A methyl group (-CH3) at position C11 (mid-chain).

-

-

Classification: Mid-chain branched 3-hydroxy fatty acid (3-OH-MBFA).

Structural Significance: The C3-hydroxyl group is the hallmark of fatty acids destined for Lipid A (endotoxin) or secondary metabolite synthesis (Polyketide Synthase pathway). The C11-methyl branch introduces a "kink" in the hydrophobic tail, preventing tight crystalline packing of the lipid bilayer.

Biosynthetic Pathway

The synthesis of 3-hydroxy-11-methylheptadecanoic acid involves a convergence of the Type II Fatty Acid Synthesis (FAS-II) pathway and S-Adenosylmethionine (SAM)-dependent methylation .

Mechanism of Methylation

Unlike iso/anteiso fatty acids (which use branched-chain amino acid primers), mid-chain branches are typically introduced post-synthetically or during chain elongation by a SAM-dependent methyltransferase acting on an unsaturated intermediate.

-

Precursor Formation: A

or -

Methylation: An enzyme (homologous to UmaA or CmaA family methyltransferases) transfers a methyl group from SAM to the double bond.

-

Hydroxylation: The chain is elongated to C17. The C3-hydroxyl group is introduced during the condensation cycle (by 3-ketoacyl-ACP reductase, FabG) but the dehydration step (FabZ/FabA) is skipped or the molecule is shunted to lipid A synthesis.

Pathway Visualization (DOT)

Caption: Biosynthetic route combining FAS-II elongation with SAM-dependent mid-chain methylation to produce 3-hydroxy-11-methylheptadecanoic acid.

Biological Functions in Bacteria

Membrane Fluidity & Stress Response

Bacteria adjust their membrane lipid composition to survive temperature shifts.

-

Mechanism: The 11-methyl group acts as a steric wedge. In the gel phase (low temp), it prevents the acyl chains from packing into a rigid lattice.

-

Function: Maintains the liquid-crystalline phase essential for transporter function and electron transport chain efficiency.

-

Relevance: High abundance of MBFAs is often correlated with acid resistance and desiccation tolerance (common in Mycobacterium and soil-dwelling Actinomycetes).

Component of Specialized Lipopeptides

3-Hydroxy fatty acids are the "lipid tails" of cyclic lipopeptides (CLPs) and siderophores.

-

Example: In Schkuhrianol (an ester found in nature), this acid is linked to a phenolic moiety. In bacteria, similar acids anchor antibiotics like Daptomycin or Viscosin .

-

Role: The 3-hydroxy group facilitates the ester/amide bond to the peptide core, while the 11-methyl branch tunes the hydrophobicity to specifically target bacterial or fungal membranes without being too toxic to the producer.

Pathogenicity Factor (Lipid A Modification)

In Gram-negative bacteria, the Lipid A moiety of LPS triggers the host immune response (TLR4).

-

Immune Evasion: Modifications to the acyl chains, such as hydroxylation and branching, can alter TLR4 recognition. A mid-chain branch (11-methyl) may reduce the efficacy of host Cationic Antimicrobial Peptides (CAMPs) by altering the membrane surface charge density and packing, preventing peptide insertion.

Analytical Methodology: Profiling & Identification

As an Application Scientist, distinguishing the 11-methyl isomer from the more common iso (16-methyl) or anteiso (15-methyl) isomers is critical.

Experimental Workflow

| Step | Procedure | Critical Parameter |

| 1. Extraction | Modified Bligh & Dyer (Chloroform:Methanol 1:2). | Acidify to pH 2 to recover free fatty acids. |

| 2. Derivatization | Methyl Esterification (FAME) using | Do not use acid/heat excessively if the 3-OH group is labile; consider TMS derivatization for the OH group. |

| 3. Silylation | React FAME with BSTFA + 1% TMCS. | Converts 3-OH to 3-O-TMS ether. Essential for GC stability and mass spec fragmentation. |

| 4. Analysis | GC-MS (EI mode, 70eV). | Use a high-polarity column (e.g., CP-Sil 88 or DB-Wax) to separate isomers. |

Mass Spectral Interpretation (The "Fingerprint")

To confirm the 11-methyl position, look for specific cleavage patterns in the Mass Spectrum of the methyl ester/TMS derivative:

-

Base Peak: The 3-O-TMS group typically yields a strong fragment at m/z 175 (Me3Si-O-CH-CH2-COOMe).

-

Branch Point Cleavage: The hydrocarbon chain will fragment around the methyl branch.

-

Look for enhanced fragmentation at C11 .

-

Diagnostic ions will appear at

(loss of terminal hexyl group) versus

-

Analytical Workflow Diagram (DOT)

Caption: Step-by-step analytical protocol for the isolation and structural validation of 3-hydroxy-11-methylheptadecanoic acid.

Implications for Drug Development

-

Biomarker Discovery: The presence of 3-hydroxy-11-methylheptadecanoic acid can serve as a chemotaxonomic marker for identifying specific Actinobacteria strains in complex microbiomes (e.g., soil or gut analysis).

-

Adjuvant Engineering: Synthetic Lipid A mimetics containing this specific fatty acid could be engineered to modulate the immune response (Th1 vs Th2 bias) for vaccine adjuvants, leveraging its unique packing properties.

-

Antimicrobial Targets: Enzymes responsible for the mid-chain methylation (UmaA homologs) are potential drug targets. Inhibiting this methylation could rigidify the bacterial membrane, making pathogens like Mycobacterium more susceptible to antibiotics and host stress.

References

-

Lipid Maps Structure Database. (2023). Structure and Classification of 3-Hydroxy Fatty Acids. Link

-

BenchChem. (2025). Methyl 3-hydroxyoctadecanoate as a Microbial Metabolite: An In-depth Technical Guide. Link

-

Fautz, E., et al. (1979). Iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents of some gliding bacteria. Journal of Bacteriology. Link

-

Kutschera, A., et al. (2019). Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants. Science. Link

-

NIST Chemistry WebBook. (2023). Schkuhrianol and related 3-hydroxy fatty acid esters. Link

Sources

Advanced Technical Guide: 3-OH-11-methyl-C17:0 Fatty Acid Bacterial Biomarkers

[1]

Part 1: Executive Summary & Chemical Logic

The 3-OH-11-methyl-C17:0 fatty acid (3-hydroxy-11-methyl-heptadecanoic acid) represents a highly specific class of mid-chain branched 3-hydroxy fatty acids .[1] Unlike the more common iso- (omega-1) and anteiso- (omega-2) branched fatty acids found ubiquitously in Bacteroidetes and Stenotrophomonas, the 11-methyl isomer indicates a distinct biosynthetic origin, often associated with specific environmental bacteria (e.g., Actinobacteria, sponge symbionts) or specialized metabolic states in Gram-negative pathogens.

This guide provides a rigorous protocol for the isolation, derivatization, and mass spectrometric identification of this biomarker. It distinguishes the 11-methyl variant from its structural isomers (iso-C17:0 3-OH and anteiso-C17:0 3-OH), which is critical for accurate taxonomic identification and contamination monitoring in pharmaceutical bioprocessing.[1]

The "11-Methyl" Specificity[1]

-

Standard Branched Chain (iso/anteiso): Synthesized via alpha-keto acid primers (Valine/Leucine/Isoleucine) at the start of fatty acid synthesis.[1]

-

Mid-Chain Branched (11-methyl): Often synthesized post-elongation via S-adenosylmethionine (SAM)-dependent methyltransferases targeting the double bond of an unsaturated fatty acid precursor (e.g., vaccenic acid homologues), or via specific polyketide synthase (PKS) modules.

Part 2: Target Organisms & Biological Significance

The presence of 3-OH-11-methyl-C17:0 is a high-fidelity biomarker for specific bacterial guilds.[1]

| Organism Group | Significance of 3-OH-Branched FAs | Clinical/Industrial Relevance |

| Bacteroidetes (e.g., Prevotella, Porphyromonas) | Major producers of 3-OH-iso-C17:0 (15-methyl).[1] Presence of 11-methyl variants suggests specific environmental strains or metabolic shifts.[1] | Periodontal disease markers; Gut microbiome dysbiosis indicators.[1] |

| Stenotrophomonas maltophilia | High abundance of branched 3-OH FAs .[1][2] Used to distinguish from Pseudomonas (which has 3-OH-C10/C12).[1] | Critical nosocomial pathogen; Biofilm former in pharma water systems.[1] |

| Actinobacteria (e.g., Rubrobacter) | Known for mid-chain methyl branching (e.g., Tuberculostearic acid analogs). | Environmental monitoring; degradation of complex hydrocarbons.[1] |

| Marine Symbionts (Sponge-associated) | Produce 10- and 11-methyl branched fatty acids as chemical defense or membrane stabilizers.[1] | Novel drug discovery (polyketides); Marine ecosystem health.[1] |

Part 3: Analytical Methodology (Self-Validating Protocol)

Sample Preparation & Extraction (Modified Bligh & Dyer)

Objective: Isolate total lipids (including LPS-bound fatty acids) without degrading the hydroxy group.[1]

-

Lyophilization: Dry bacterial pellet (10-50 mg) to remove water interference.[1]

-

Hydrolysis (Critical Step):

-

Extraction:

-

Drying: Evaporate hexane under a stream of Nitrogen (N2) at 40°C.

Derivatization (Two-Step)

Objective: Convert non-volatile fatty acids into volatile derivatives for GC-MS.

-

Step A: Methylation (Carboxyl group): Already achieved during acid methanolysis (Step 2).[1]

-

Step B: Silylation (Hydroxyl group):

GC-MS/MS Analysis

Instrument: Agilent 7890B GC / 7000D Triple Quad MS (or equivalent).[1] Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1] Non-polar phase is essential for separating isomers.[1]

GC Parameters:

-

Injector: 280°C, Splitless (1 µL injection).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Oven Program:

-

Initial: 100°C (hold 2 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 3°C/min to 300°C (hold 5 min). Slow ramp is critical for separating 11-methyl from iso/anteiso isomers.[1]

-

MS Parameters (SIM/MRM Mode):

-

Target Ion (Quant): m/z 175 (Cleavage between C3 and C4 for 3-OTMS methyl esters).[1]

-

Molecular Ion (M+): m/z 444 (Calculated: C17 chain + Methyl + Methyl ester + TMS).[1]

-

Diagnostic Ion for 11-Methyl: Look for fragments arising from cleavage around the methyl branch (C11).[1]

Part 4: Visualization & Logic

Biosynthetic Pathway & Chemical Logic

The following diagram illustrates the divergence between standard branched-chain synthesis (Primer-dependent) and mid-chain methylation (SAM-dependent), leading to the specific 3-OH-11-methyl-C17:0 biomarker.[1]

Caption: Biosynthetic divergence of 3-OH-11-methyl-C17:0 (Green) via SAM-dependent methylation versus standard iso/anteiso pathways.[1]

Analytical Decision Tree

A logic flow for interpreting GC-MS data to confirm the presence of the specific 11-methyl isomer.[1]

Caption: Decision tree for distinguishing 11-methyl-C17:0 from common iso/anteiso isomers using Mass Spectral fragmentation.

Part 5: References

-

Wait, R., & Hudson, M. J. (1985). The use of picolinyl esters for the characterization of long-chain fatty acids and 3-hydroxy fatty acids by mass spectrometry.[1] Letters in Applied Microbiology.[1] Link

-

Larsson, L. (1994).[1] Lipids of environmental bacteria: Analysis and significance.[1] In Bacterial Biomarkers. Academic Press.[1] Link

-

Zelles, L. (1999).[1] Fatty acid patterns of phospholipids and lipopolysaccharides in the characterisation of microbial communities in soil: a review. Biology and Fertility of Soils.[1] Link

-

Moss, C. W., et al. (1973). Cellular fatty acids of Bacteroides fragilis and related species.[1][3][6] Journal of Bacteriology.[1][3] Link

-

Kaneshiro, T., et al. (1998). 10-Methyl-branched fatty acids in the lipids of the sponge Halichondria panicea.[1][5][7] Lipids.[1][5][8][9][10][11][12] Link

-

BenchChem. (2025).[1] Methyl 3-hydroxyoctadecanoate as a Microbial Metabolite: An In-depth Technical Guide.Link

Sources

- 1. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prevotella colorans sp. nov., isolated from a human wound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. US20040097392A1 - Fatty acids, soaps, surfactant systems, and consumer products based thereon - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pedobacter kyonggii sp. nov., a psychrotolerant bacterium isolated from forest soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. journals.asm.org [journals.asm.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. pubs.acs.org [pubs.acs.org]

The Architectural Divergence of Branched-Chain Fatty Acids: Iso/Anteiso vs. Mid-Chain Methyl Variants

Executive Summary

Branched-chain fatty acids (BCFAs) are specialized lipid species characterized by the presence of one or more alkyl branches (typically methyl groups) along their aliphatic carbon backbone. Unlike straight-chain fatty acids, which pack tightly to form rigid lipid bilayers, BCFAs introduce steric hindrance that profoundly alters the biophysical properties of cellular membranes.

For drug development professionals and microbiologists, understanding the structural and biosynthetic divergence between terminal branched fatty acids (iso- and anteiso-BCFAs) and mid-chain methyl branched fatty acids (mBCFAs) is critical. These structural nuances dictate not only the physicochemical behavior of the lipid (e.g., melting point, thermo-oxidative stability) but also its biological role in pathogen virulence, human gut homeostasis, and potential anti-tumor applications.

This whitepaper provides an authoritative, in-depth analysis of the structural differences, biosynthetic pathways, and analytical methodologies required to accurately profile these complex lipid species.

Structural and Biosynthetic Divergence

The fundamental distinction between BCFA classes lies in the positioning of the methyl branch, which is dictated by entirely divergent biosynthetic machineries[1].

Iso- and Anteiso-BCFAs (Terminal Branching)

Terminal BCFAs possess a methyl group near the aliphatic tail.

-

Iso-BCFAs: The methyl branch is located on the penultimate carbon (

-1). -

Anteiso-BCFAs: The methyl branch is located on the antepenultimate carbon (

-2).

Biosynthetic Causality:

These lipids are synthesized de novo primarily by bacteria (e.g., Bacillus and Listeria species) and are highly enriched in ruminant dairy and meat[1]. The biosynthesis is initiated by the catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine. A BCAA transferase removes the amino group to form

Mid-Chain Methyl BCFAs (Internal Branching)

Mid-chain BCFAs, such as 10-methyl stearic acid (tuberculostearic acid), feature a methyl group near the center of the hydrocarbon chain.

Biosynthetic Causality:

Unlike terminal BCFAs, mid-chain BCFAs are not synthesized from branched primers. Instead, they are generated through the post-synthetic modification of pre-existing unsaturated fatty acids incorporated within membrane phospholipids[2]. A highly specific S-adenosylmethionine (SAM)-dependent methyltransferase (e.g., BfaB in actinomycetes) donates a methyl group to the cis-double bond of an unsaturated fatty acid (such as oleic acid), forming a methylene intermediate[3]. A subsequent reduction step, catalyzed by an NADPH-dependent reductase (e.g., BfaA), yields the fully saturated mid-chain methyl branched fatty acid[3]. This pathway is a hallmark of Mycobacterium and certain

Caption: Divergent biosynthetic pathways of terminal (Iso/Anteiso) vs. mid-chain branched fatty acids.

Biophysical and Pathological Implications

The position of the methyl branch is not merely a structural trivia; it dictates the thermodynamic properties of the lipid membrane. Straight-chain saturated fatty acids pack tightly, resulting in high melting temperatures (

-

Anteiso-BCFAs create more steric disruption than iso-BCFAs because the branch extends further into the adjacent lipid packing space. Pathogens like Listeria monocytogenes exploit this by actively switching their lipid composition from iso- to anteiso-BCFAs to maintain membrane fluidity during cold shock (psychrotolerance), a critical factor in foodborne virulence[4].

-

Mid-Chain BCFAs provide the maximum possible disruption to lipid packing due to the central location of the branch. This allows bacteria to achieve the fluidity of an unsaturated fatty acid while maintaining the thermo-oxidative stability and chemical resistance of a fully saturated chain[3].

Quantitative & Qualitative Comparison of BCFA Classes

| Parameter | Iso-BCFAs | Anteiso-BCFAs | Mid-Chain Methyl BCFAs |

| Structural Motif | Methyl branch at penultimate ( | Methyl branch at antepenultimate ( | Methyl branch near the center (e.g., C10) |

| Biosynthetic Precursor | Valine, Leucine | Isoleucine | Unsaturated fatty acids (e.g., Oleic acid) |

| Enzymatic Machinery | BCKAD, Fatty Acid Synthase (FAS) | BCKAD, Fatty Acid Synthase (FAS) | SAM-dependent Methyltransferase, Reductase |

| Primary Biological Source | Ruminant fat, Bacillus spp. | Ruminant fat, Listeria monocytogenes | Mycobacterium spp., Actinomycetes |

| Biophysical Function | Moderate increase in membrane fluidity | Maximum increase in membrane fluidity (cold shock) | High thermo-oxidative stability, envelope integrity |

Analytical Methodologies: GC-MS Profiling of BCFAs

Accurate quantification and structural elucidation of BCFAs require high-resolution Gas Chromatography-Mass Spectrometry (GC-MS). Because positional isomers (e.g., iso-15:0 vs. anteiso-15:0) have identical molecular weights, baseline chromatographic resolution is strictly required[5].

Self-Validating Protocol: BCFA Extraction and Derivatization

Rationale & Causality: Free fatty acids are highly polar and prone to hydrogen bonding, which causes severe peak tailing and irreversible adsorption to the GC column. Derivatization into Fatty Acid Methyl Esters (FAMEs) neutralizes the carboxylic head group, increasing volatility and thermal stability. To ensure this protocol is self-validating, an odd-chain synthetic internal standard (e.g., C19:0) must be spiked into the sample prior to extraction to calculate absolute recovery rates and control for matrix suppression.

Step 1: Internal Standard Addition & Lipid Extraction

-

Aliquot 50–100 mg of biological sample (e.g., feces, tissue, or bacterial pellet) into a homogenization tube[5].

-

Spike the sample with 10

L of a 1 mg/mL Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0) internal standard. Causality: Odd-chain straight fatty acids are rare in mammalian systems, providing a clean background for recovery validation. -

Perform a modified Bligh and Dyer extraction by adding 2 mL of Chloroform:Methanol (1:2, v/v). Vortex for 5 minutes.

-

Add 0.6 mL of LC-MS grade water and 0.6 mL of Chloroform to induce biphasic separation. Centrifuge at 3,000

g for 10 minutes. -

Extract the lower organic (chloroform) phase containing the non-polar lipids and evaporate to dryness under a gentle stream of nitrogen.

Step 2: Acid-Catalyzed Transesterification (FAME Synthesis)

-

Reconstitute the dried lipid extract in 1 mL of 1% Methanolic HCl (or Boron trifluoride-methanol).

-

Incubate at 80°C for 60 minutes in a sealed glass vial. Causality: Acid catalysis is preferred over base catalysis here because it successfully methylates both esterified lipids (e.g., triglycerides) and free fatty acids.

-

Quench the reaction by adding 1 mL of LC-MS grade water.

-

Extract the newly formed FAMEs by adding 1 mL of Hexane. Vortex and centrifuge. Transfer the upper hexane layer to a GC autosampler vial.

Step 3: GC-MS Acquisition Parameters

-

Column Selection: Utilize a highly polar cyanopropyl column (e.g., DB-225ms or DB-WAX, 30m

0.25mm -

Temperature Gradient: Initial hold at 60°C for 2 min, ramp at 10°C/min to 200°C, then 5°C/min to 240°C.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Spectral Interpretation: Look for the characteristic McLafferty rearrangement ions (

74 for saturated FAMEs). Mid-chain BCFAs will exhibit distinct

Caption: Step-by-step GC-MS analytical workflow for branched-chain fatty acid profiling.

Conclusion

The structural dichotomy between iso/anteiso-BCFAs and mid-chain methyl BCFAs represents a fascinating evolutionary adaptation. While terminal BCFAs are synthesized de novo from amino acid precursors to dynamically tune membrane fluidity in response to environmental stress, mid-chain variants are retrofitted onto existing unsaturated lipids to provide a permanent, thermo-oxidatively stable barrier. For researchers in drug development, accurately profiling these lipids using rigorous, self-validating GC-MS protocols opens new avenues for targeting pathogen-specific lipid metabolism and understanding the complex lipidomics of the human microbiome.

References

- Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived F

- Expression of Genes for a Flavin Adenine Dinucleotide-Binding Oxidoreductase and a Methyltransferase From Mycobacterium chlorophenolicum Is Necessary for Biosynthesis of 10-Methyl Stearic Acid from Oleic Acid in Escherichia coli.Frontiers in Microbiology.

- Production of 10-methyl branched fatty acids in yeast.Biotechnology for Biofuels (NIH/PMC).

- Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes.USDA.

- Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience.MDPI - Metabolites.

Sources

- 1. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids | MDPI [mdpi.com]

- 2. Frontiers | Expression of Genes for a Flavin Adenine Dinucleotide-Binding Oxidoreductase and a Methyltransferase from Mycobacterium chlorophenolicum Is Necessary for Biosynthesis of 10-Methyl Stearic Acid from Oleic Acid in Escherichia coli [frontiersin.org]

- 3. Production of 10-methyl branched fatty acids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 5. mdpi.com [mdpi.com]

The Enigmatic Presence of 11-Methyl Branched 3-Hydroxy Fatty Acids in Nature: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of 11-methyl branched 3-hydroxy fatty acids, a unique class of lipids found in nature. With a primary focus on D-3-hydroxy-11-methyl-dodecanoic acid, this document delves into its known occurrences, principally as a constituent of bacterial lipopolysaccharides. We will dissect the biosynthetic pathways likely responsible for its formation, drawing parallels with general fatty acid synthesis and modification mechanisms. Furthermore, this guide offers an in-depth look at the state-of-the-art analytical techniques essential for the extraction, derivatization, and structural elucidation of these molecules, including detailed protocols for gas chromatography-mass spectrometry (GC-MS) and insights into nuclear magnetic resonance (NMR) spectroscopy. Finally, we will explore the nascent but promising field of their biological activities, touching upon their potential roles in microbial signaling and as modulators of host-pathogen interactions. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals investigating this fascinating and underexplored area of lipid biochemistry.

Introduction: Unveiling a Niche Lipid Class

Branched-chain fatty acids (BCFAs) are integral components of cellular membranes, primarily in bacteria, where they play a crucial role in maintaining membrane fluidity and integrity.[1] While less common in mammals, their presence and functions are areas of growing research interest.[1] A specialized subset of these are the hydroxylated BCFAs, which possess both a methyl branch and a hydroxyl group along their acyl chain. This guide focuses specifically on the occurrence and characteristics of 11-methyl branched 3-hydroxy fatty acids, a class of molecules with intriguing structural features and potential biological significance.

The most well-documented member of this family is D-3-hydroxy-11-methyl-dodecanoic acid. Its discovery within the complex architecture of bacterial lipopolysaccharides (LPS) underscores its importance in the microbial world. Understanding the natural sources, biosynthesis, and bioactivity of these compounds opens avenues for novel biomarker discovery, the development of antimicrobial agents, and a deeper comprehension of microbial physiology and pathogenesis.

Natural Occurrence: A Bacterial Signature

The primary and most definitive natural source of 11-methyl branched 3-hydroxy fatty acids is the lipid A component of lipopolysaccharides (LPS) in certain Gram-negative bacteria.

A Key Constituent of Xanthomonas Lipopolysaccharides

Research has unequivocally identified D-3-hydroxy-11-methyl-dodecanoic acid as a fatty acid component of the LPS isolated from various species of the genus Xanthomonas.[2] Xanthomonas are significant plant pathogens responsible for a range of diseases in economically important crops.[3][4] The LPS of these bacteria is a critical virulence factor, and its detailed structure, including the unique fatty acid composition of its lipid A moiety, is of great interest to plant pathologists and immunologists.[3][5]

In Xanthomonas sinensis, D-3-hydroxy-11-methyl-dodecanoic acid is found alongside other fatty acids, where it is involved in both ester and amide linkages to the glucosamine disaccharide backbone of lipid A.[2] The presence of this specific fatty acid may contribute to the unique physicochemical properties of the Xanthomonas outer membrane, influencing its stability and interaction with host plant defenses.

Table 1: Documented Occurrence of D-3-hydroxy-11-methyl-dodecanoic acid

| Organism | Location within the Organism | Reference |

| Xanthomonas sinensis | Lipid A component of Lipopolysaccharide (LPS) | [2] |

| Other Xanthomonas species | Lipid A component of Lipopolysaccharide (LPS) | [2] |

Biosynthesis: A Tale of Two Modifications

The biosynthesis of 11-methyl branched 3-hydroxy fatty acids is not fully elucidated but can be inferred from our understanding of general fatty acid synthesis and modification pathways. The formation of this molecule likely involves two key processes: the incorporation of a branched-chain starter unit and the introduction of a hydroxyl group at the C-3 position.

Branched-Chain Initiation: The Genesis of the Methyl Group

The 11-methyl branch on a dodecanoic acid backbone suggests the utilization of a branched-chain short-chain acyl-CoA as a primer for fatty acid synthesis. In many bacteria, branched-chain amino acids such as valine, leucine, and isoleucine can be catabolized to produce branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA). These primers can then be elongated by the fatty acid synthase (FAS) system, leading to the formation of iso- and anteiso-fatty acids. The 11-methyl group in 11-methyldodecanoic acid would arise from an iso-branched primer.

The 3-Hydroxy Intermediate: A Vestige of Fatty Acid Oxidation

The presence of a hydroxyl group at the C-3 position is a hallmark of an intermediate in the β-oxidation pathway of fatty acids.[6][7][8][9] In this catabolic spiral, a fatty acyl-CoA is sequentially shortened by two carbons in a four-step process: dehydrogenation, hydration, oxidation, and thiolysis. The second step, hydration of an enoyl-CoA intermediate, generates a 3-hydroxyacyl-CoA.[8][9] It is plausible that in the biosynthesis of 3-hydroxy fatty acids destined for incorporation into LPS, this intermediate is diverted from the degradative β-oxidation pathway and instead utilized as a building block.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Xanthomonas citri pv. citri Pathotypes: LPS Structure and Function as Microbe-Associated Molecular Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acid beta oxidation | Abcam [abcam.com]

- 9. jackwestin.com [jackwestin.com]

Deciphering the Lipidome: Advanced Profiling of 3-Hydroxy Branched-Chain Fatty Acids

Executive Summary

The lipidomic analysis of 3-hydroxy branched-chain fatty acids (3-OH-BCFAs) represents one of the most technically demanding frontiers in modern analytical biochemistry. These molecules are not merely structural anomalies; they are critical bioactive mediators and biomarkers. In bacteria, large 2-alkyl 3-hydroxy branched-chain fatty acids (mycolic acids) dictate the permeability and pathogenicity of the cell envelope[1]. In mammals, short-chain variants like 3-hydroxyisobutyrate (3-HIB)—a catabolic intermediate of branched-chain amino acids (BCAAs)—act as paracrine regulators driving vascular fatty acid transport and insulin resistance[2]. Furthermore, the accumulation of longer-chain 3-hydroxy fatty acids serves as a primary diagnostic marker for mitochondrial fatty acid β-oxidation disorders (FAODs)[3].

This whitepaper provides a comprehensive, self-validating technical framework for the extraction, chiral resolution, and mass spectrometric profiling of 3-OH-BCFAs, designed for researchers and drug development professionals.

Biological Context and Structural Complexity

Understanding the origin of 3-OH-BCFAs is essential for designing an effective analytical strategy. The structural diversity of these lipids dictates their physical properties and, consequently, the methods required to isolate and detect them.

Biological origins and classifications of 3-OH-BCFAs.

The Analytical Challenge

-

Low Abundance: In mammalian tissues, BCFAs constitute less than 1% of the total fatty acid pool[4].

-

Isomeric Overlap: Distinguishing between iso- and anteiso-branching, as well as locating the exact position of the methyl branch, is nearly impossible using standard low-energy collision-induced dissociation (CID).

-

Stereochemistry: The 3-hydroxyl group introduces a chiral center. Biological enzymatic processes are highly stereospecific (yielding specific R- or S-enantiomers), whereas artifactual oxidation during sample preparation yields racemic mixtures.

Self-Validating Experimental Workflows

To overcome these challenges, we must move away from generic lipidomics templates and adopt targeted, chemistry-driven methodologies.

Self-validating LC-MS/MS workflow for 3-OH-BCFA lipidomics.

Protocol 1: Monophasic Extraction & Isotopic Anchoring

Causality: Traditional biphasic extractions (e.g., Folch or Bligh-Dyer) rely on phase separation. However, 3-OH-BCFAs possess amphiphilic properties that cause them to partition unpredictably at the aqueous-organic interphase, leading to severe quantitative losses. A monophasic extraction ensures complete solubilization, while immediate isotopic spiking creates a self-validating system to track recovery.

Step-by-Step Methodology:

-

Quenching: Snap-freeze tissue or plasma samples in liquid nitrogen to halt endogenous enzymatic activity (e.g., lipases and oxidases).

-

Isotopic Spiking: Add a highly specific internal standard mix containing

-labeled or deuterated 3-OH-BCFAs (e.g., -

Monophasic Solubilization: Add a pre-chilled (-20°C) extraction solvent consisting of Isopropanol:Water:Chloroform (60:20:20, v/v/v).

-

Homogenization: Homogenize using bead-beating at 4°C for 2 minutes. The isopropanol acts to precipitate proteins while maintaining the lipids in a single miscible phase.

-

Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

Protocol 2: Derivatization for Charge-Remote Fragmentation (CRF)

Causality: Free fatty acids ionize poorly in positive electrospray ionization (ESI+) and yield uninformative fragments in ESI-. By derivatizing the carboxyl group with a charge-carrying reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) or a methoxy-quinoline (MeO-QN) radical precursor, we fix a permanent positive charge. This enables Charge-Remote Fragmentation (CRF) and Radical Directed Dissociation (RDD), which systematically cleave the carbon backbone, revealing the exact location of methyl branches and hydroxyl groups[4][5].

Step-by-Step Methodology:

-

Reconstitution: Dissolve the dried lipid extract in 50 µL of anhydrous acetonitrile.

-

Activation: Add 10 µL of N,N'-dicyclohexylcarbodiimide (DCC) (100 mM) and 10 µL of N-hydroxysuccinimide (NHS) (100 mM) to activate the carboxyl groups. Incubate at 40°C for 30 minutes.

-

Labeling: Add 20 µL of the charge-carrying reagent (e.g., AMPP, 20 mM in acetonitrile). Incubate for an additional 30 minutes at 40°C.

-

Quenching: Stop the reaction by adding 10 µL of water. The sample is now ready for LC-MS/MS.

Advanced LC-MS/MS Profiling Strategies

Enantioselective Chiral Chromatography

Causality: To confirm that a 3-OH-BCFA is of biological (enzymatic) origin rather than an artifact of auto-oxidation, we must resolve its enantiomers. Enzymatic hydroxylation typically yields a stereopure product (e.g., the S-enantiomer from 5-LOX activity or specific peroxisomal enzymes), whereas non-enzymatic oxidation yields a 1:1 racemic mixture.

Methodology: Utilize a CHIRALPAK IA-U column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 1.6 µm silica)[6].

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

-

Gradient: A shallow gradient from 40% B to 90% B over 20 minutes allows the S-configured acids to elute consistently before their respective R-enantiomers[6].

Mass Spectrometry: Radical Directed Dissociation (RDD)

For the precise localization of methyl branches in low-abundance BCFAs, standard CID is insufficient. Using a modified QTRAP or Orbitrap system, the introduction of a radical site (via MeO-QN derivatization and subsequent activation) induces RDD. This process generates a series of fragments spaced by 14 Da, with distinct mass shifts (e.g., losses of 15 Da for

Quantitative Data Summary

The following table synthesizes the expected analytical parameters and performance metrics for profiling 3-OH-BCFAs using the outlined methodologies.

| Target Lipid Class | Derivatization Strategy | LC Separation Mode | Ionization & MS/MS Mode | Diagnostic Fragmentation | Est. LOD (nM) |

| Short-chain 3-OH-BCFAs (e.g., 3-HIB) | AMPP | Reversed-Phase (C18) | ESI(+) / CID | Neutral loss of | 0.5 - 1.0 |

| Long-chain 3-OH FAs (FAOD Markers) | None (Direct) | Chiral (Amylose CSP) | ESI(-) / High-Res MS | Carboxylate anion [M-H]-; specific S vs R retention times | 2.0 - 5.0 |

| Low-Abundance BCFAs (Methyl-branched) | MeO-QN | Reversed-Phase (C18) | ESI(+) / RDD (Ion-Trap) | Sequential 14 Da losses; diagnostic 15 Da ( | < 0.1 |

| Mycolic Acids (Actinomycetota) | AMPP | Normal Phase / HILIC | ESI(+) / CRF | Cleavage at the | 5.0 - 10.0 |

Table 1: Quantitative MS/MS parameters and analytical benchmarks for 3-OH-BCFA lipidomics.

Conclusion

The lipidomic profiling of 3-hydroxy branched-chain fatty acids requires a departure from generic, untargeted screening. By combining monophasic extraction to prevent partitioning losses, chiral chromatography to validate enzymatic origins[6], and charge-remote fragmentation/RDD to map complex branching structures[4][5], researchers can achieve unprecedented resolution. This self-validating framework not only ensures high-fidelity data but also unlocks the potential of 3-OH-BCFAs as critical biomarkers in metabolic diseases, pathogen characterization, and insulin resistance pathways[2][3].

References

- Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS.Analytical Chemistry.

- Enantioselectivity Effects in Clinical Metabolomics and Lipidomics.MDPI.

- Profiling of Low-Abundance Branched-Chain Fatty Acids via Radical Directed Dissociation Tandem Mass Spectrometry.

- A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance.PMC - NIH.

- Cell envelope composition and organisation in the genus Rhodococcus.PubMed - NIH.

- Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review.MDPI.

Sources

- 1. Cell envelope composition and organisation in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Technical Guide: 3-Hydroxy-11-methylheptadecanoic Acid in Membrane Fluidity Modulation

The following is an in-depth technical guide on the biophysical role and experimental characterization of 3-Hydroxy-11-methylheptadecanoic acid (3-OH-11-Me-17:0) .

This guide treats the molecule as a specialized functional lipid, analyzing its structural impact on phospholipid bilayers based on its chemical architecture (mid-chain branching and

Part 1: Executive Summary & Molecular Profile

3-Hydroxy-11-methylheptadecanoic acid is a rare, bioactive branched-chain fatty acid (BCFA) primarily identified as the acyl component of the phytochemical Schkuhrianol (isolated from Schkuhria pinnata). Unlike canonical straight-chain fatty acids (e.g., palmitic or stearic acid) that promote membrane rigidity, this molecule acts as a fluidity enhancer and permeability modulator .

Its dual-functional structure—combining a mid-chain methyl "defect" with a proximal hydroxyl "anchor"—makes it a high-value candidate for:

-

Liposomal Drug Delivery: Preventing vesicle crystallization and improving cargo release.

-

Antimicrobial Mechanism Studies: Understanding how lipophilic natural products disrupt pathogen membranes.

-

Transdermal Permeation: Modulating stratum corneum lipid packing (relevant to its dermatological origins).

Chemical Identity[1]

-

IUPAC Name: 3-Hydroxy-11-methylheptadecanoic acid[1]

-

Notation: 3-OH-11-Me-17:0

-

Key Features:

-

C17 Backbone: Odd-chain length (Heptadecanoic).

-

C11 Methyl Group: Mid-chain branching (steric bulk).

-

C3 Hydroxyl Group:

-hydroxy functionality (interfacial polarity).

-

Part 2: Mechanisms of Action

The modulation of membrane fluidity by 3-OH-11-Me-17:0 is governed by two competing biophysical forces: Steric Disruption (Deep Membrane) and Interfacial Anchoring (Headgroup Region).

The "Steric Wedge" Effect (C11 Methyl)

In a standard phospholipid bilayer (e.g., DPPC), acyl chains pack in a trans-gauche ordered array (Gel Phase,

-

Mechanism: The methyl group at position 11 acts as a steric wedge. It cannot fit into the tight crystal lattice of straight-chain lipids.

-

Result: This creates "free volume" within the hydrophobic core, disrupting Van der Waals interactions between neighboring chains.

-

Thermodynamic Impact: Significantly lowers the main phase transition temperature (

), shifting the membrane toward the Liquid Disordered (

The "Interfacial Anchor" Effect (C3 Hydroxyl)

While the tail disrupts packing, the headgroup modification stabilizes the surface.

-

Mechanism: The hydroxyl group at C3 is positioned near the glycerol backbone of the phospholipid bilayer. It forms hydrogen bonds with water molecules or the phosphate oxygen of adjacent phospholipids.

-

Result: This prevents the fatty acid from "flip-flopping" or sinking too deep into the bilayer, effectively anchoring the perturbation at a fixed depth.

Pathway Visualization

The following diagram illustrates the structural disruption caused by 3-OH-11-Me-17:0 compared to a standard Palmitic Acid insertion.

Caption: Mechanistic pathway of membrane fluidization driven by the C11-methyl steric clash and C3-hydroxyl anchoring.

Part 3: Experimental Characterization Protocols

To validate the role of 3-OH-11-Me-17:0, researchers must employ a Self-Validating Workflow combining calorimetry and fluorescence spectroscopy.

Protocol A: Liposome Formulation (Doping Strategy)

Objective: Incorporate 3-OH-11-Me-17:0 into model DPPC membranes at varying molar ratios.

-

Stock Preparation: Dissolve DPPC (10 mM) and 3-OH-11-Me-17:0 (10 mM) separately in Chloroform:Methanol (2:1 v/v).

-

Mixing: Create aliquots with molar ratios of 0%, 5%, 10%, and 20% of the fatty acid relative to DPPC.

-

Film Formation: Evaporate solvent under nitrogen stream; desiccate for 4 hours to remove trace chloroform.

-

Hydration: Hydrate film with PBS (pH 7.4) at 55°C (above DPPC

) to yield Multilamellar Vesicles (MLVs). -

Extrusion: Pass through 100 nm polycarbonate filters (11 passes) to form Large Unilamellar Vesicles (LUVs).

Protocol B: Fluorescence Anisotropy (DPH Assay)

Objective: Measure rotational diffusion of the probe to quantify acyl chain order.

-

Probe Labeling: Add 1,6-diphenyl-1,3,5-hexatriene (DPH) to liposomes (Lipid:Probe ratio 300:1). Incubate 30 min at 45°C.

-

Measurement: Use a spectrofluorometer equipped with polarizers.

-

Excitation: 360 nm | Emission: 430 nm.

-

-

Temperature Ramp: Scan from 25°C to 55°C (1°C/min).

-

Data Output: Calculate Anisotropy (

).-

Interpretation: A decrease in

compared to pure DPPC indicates increased fluidity .

-

Protocol C: Differential Scanning Calorimetry (DSC)

Objective: Determine the shift in phase transition temperature (

| Parameter | Pure DPPC (Control) | Expected with 10% 3-OH-11-Me-17:0 | Interpretation |

| ~41.5°C | < 38.0°C | Methyl branch destabilizes gel phase. | |

| Narrow (Cooperative) | Broadened | Loss of cooperativity due to packing defects. | |

| High | Decreased | Less energy required to melt the disordered lattice. |

Part 4: Applications in Drug Development

Permeability Enhancers

The structure of 3-OH-11-Me-17:0 mimics established chemical penetration enhancers (CPEs). By disrupting the highly ordered lipids of the Stratum Corneum , it can facilitate the transdermal delivery of hydrophilic drugs. This aligns with the traditional use of Schkuhria pinnata extracts for dermatological conditions.[2]

"Stealth" Liposomes

Incorporating 5-10% of this fatty acid into liposomal formulations can prevent the "leakage burst" often seen at the phase transition temperature. The mid-chain branch maintains a semi-fluid state, preventing the formation of grain boundaries where leakage occurs.

Antimicrobial Synergy

As a free fatty acid, 3-OH-11-Me-17:0 likely functions similarly to cis-unsaturated fatty acids, inserting into bacterial membranes and increasing permeability, thereby potentiating the effect of other antibiotics (a mechanism observed in the parent plant's extract).

Part 5: References

-

Delgado, G., et al. (1998). Schkuhrianol, a Diterpene from Schkuhria pinnata. Phytochemistry , 47(6), 1109-1113. Link

-

Source of the specific lipid structure identification.

-

-

Lewis, R. N., & McElhaney, R. N. (2013). Membrane lipid phase transitions and phase organization studied by differential scanning calorimetry. Biochimica et Biophysica Acta (BBA) - Biomembranes , 1828(10), 2347-2358. Link

-

Authoritative review on DSC methodology for lipid phase transitions.

-

-

Lentz, B. R. (1993). Membrane fluidity as detected by diphenylhexatriene probes. Chemistry and Physics of Lipids , 64(1-3), 99-116. Link

-

Standard protocol for DPH anisotropy.

-

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews , 55(2), 288-302. Link

-

Foundational text on the role of branched-chain fatty acids in membrane fluidity.

-

-

Rain-Tree. (2024). Canchalagua (Schkuhria pinnata) Database. Tropical Plant Database . Link

-

Ethnobotanical context and biological activity of the source plant.[3]

-

Sources

Application Note: Advanced Derivatization Strategies for the Quantification of 3-Hydroxy Fatty Acids by GC-MS

Introduction & Biological Significance

3-Hydroxy fatty acids (3-OH-FAs) are critical aliphatic biomarkers utilized across diverse scientific disciplines. In microbiology, they are the primary structural constituents of Lipid A in Gram-negative bacterial lipopolysaccharides (LPS) and act as precursors for biodegradable polyhydroxyalkanoates (PHAs)[1][2]. In clinical diagnostics, 3-OH-FAs serve as essential intermediate metabolites of mitochondrial fatty acid β-oxidation; their accumulation is a primary diagnostic marker for genetic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency[3].

The Analytical Challenge: Native 3-OH-FAs possess both a highly polar carboxylic acid group and a secondary hydroxyl group at the C3 position. Subjecting these native molecules directly to gas chromatography (GC) leads to severe peak tailing, irreversible column adsorption, and thermal dehydration in the hot GC inlet (forming α,β-unsaturated fatty acid artifacts)[4]. To achieve accurate quantification and chromatographic resolution, a robust, two-step derivatization strategy is mandatory to neutralize polarity, prevent hydrogen bonding, and maximize volatility[1][2].

Mechanistic Principles of Derivatization

As a self-validating analytical system, the derivatization workflow must account for both functional groups independently while preventing structural artifacts.

Step 1: Carboxyl Protection (Methylation)

The carboxylic acid is first converted to a Fatty Acid Methyl Ester (FAME). We strictly utilize acid-catalyzed esterification (e.g., Boron trifluoride in methanol or Methanolic HCl).

-

Causality: Base-catalyzed transesterification (e.g., KOH/MeOH) often fails to derivatize free fatty acids (FFAs) effectively and cannot process cholesterol esters[5]. More critically, harsh basic conditions or excessive heat can trigger the racemization of the chiral C3 center via α-proton abstraction, which is highly detrimental if enantiomeric profiling is required[6].

Step 2: Hydroxyl Protection (Silylation vs. Acylation)

Once the carboxyl group is masked, the C3-hydroxyl group must be capped. The choice of reagent dictates the mass spectrometry (MS) ionization mode:

-

Silylation (Routine Analysis): Reagents like MSTFA or BSTFA replace the hydroxyl proton with a trimethylsilyl (TMS) group. This is the gold standard for standard Electron Impact (EI) GC-MS, yielding highly reproducible fragmentation patterns[1][2].

-

Acylation (Ultra-Trace Analysis): For detecting trace levels in complex matrices (e.g., food or clinical samples), the hydroxyl group is reacted with pentafluorobenzoyl chloride (PFBO-Cl). The highly electronegative fluorine atoms transform the molecule into an ideal target for Electron-Capture Negative Ion (ECNI) MS, increasing sensitivity exponentially by capturing thermal electrons[7].

Mechanistic rationale for the mandatory two-step derivatization of 3-hydroxy fatty acids.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The inclusion of an internal standard (ISTD) prior to extraction ensures that any losses during the multi-step derivatization process are mathematically normalized[6][7].

Workflow for extraction and dual-pathway derivatization of 3-OH-FAs for GC-MS analysis.

Protocol A: Two-Step Methylation and Silylation for GC-EI-MS

This protocol is optimized for microbial cultures and routine lipidomics[1][2].

Reagents: 14% Boron trifluoride (BF3) in methanol, Hexane, MSTFA containing 1% TMCS, Pyridine. Internal Standard: 3-hydroxyundecanoic acid (3-OH-C11:0) or stable isotope-labeled analogs[3][6].

-

Sample Spiking & Extraction: Spike the lyophilized sample or cell pellet with 10–50 µg of the ISTD. Extract total lipids using a modified Bligh-Dyer method (Chloroform:Methanol:Water) or Accelerated Solvent Extraction (ASE)[2][7].

-

Evaporation: Transfer the organic phase to a clean glass reaction vial and evaporate to complete dryness under a gentle stream of ultra-pure N2 gas.

-

Acid-Catalyzed Methylation: Add 1.0 mL of 14% BF3 in methanol. Seal the vial tightly with a PTFE-lined cap and incubate at 80°C for 30 minutes[4].

-

FAME Extraction: Cool to room temperature. Add 1.0 mL of hexane and 1.0 mL of saturated NaCl solution. Vortex vigorously for 30 seconds. Centrifuge at 2,000 x g for 5 minutes to separate phases. Transfer the upper hexane layer (containing 3-OH-FAMEs) to a new vial and evaporate under N2[1].

-

Silylation: To the dried FAME extract, add 50 µL of MSTFA (with 1% TMCS) and 10 µL of anhydrous pyridine. Causality Note: Pyridine acts as an acid scavenger and catalyst, driving the silylation of sterically hindered hydroxyls to completion[2][6].

-

Incubation & Injection: Incubate at 70°C for 20 minutes. Evaporate the reagent under N2, reconstitute in 50 µL of hexane, and inject 1 µL into the GC-EI-MS system[2].

Protocol B: Pentafluorobenzoylation for GC-ECNI-MS

This protocol is strictly for ultra-trace quantification (e.g., detecting picogram levels in milk fat or serum)[7].

-

FAME Preparation: Follow Steps 1–4 from Protocol A to generate the 3-OH-FAMEs.

-

Acylation: To the completely dried FAME extract, add 50 µL of a 10% solution of pentafluorobenzoyl chloride (PFBO-Cl) in acetonitrile/toluene.

-

Incubation: Heat the mixture at 60°C for 30 minutes to form PFBO-O-FAME derivatives[7].

-

Neutralization (Critical Step): Excess PFBO-Cl will violently degrade GC columns. Add 0.5 mL of water and 1.0 mL of hexane. Vortex to partition the derivatives into the hexane layer, leaving the reactive acid byproducts in the aqueous phase.

-

Analysis: Collect the hexane layer, concentrate if necessary, and inject into a GC-MS equipped with a Negative Chemical Ionization (NCI) source operating in Selected Ion Monitoring (SIM) mode[7].

Quantitative Data & Method Comparison

The choice of derivatization directly dictates the analytical limits of the assay. The table below summarizes the quantitative performance metrics of both strategies based on validated literature parameters[1][7].

| Derivative Type | MS Ionization Mode | Typical LOD | Target Application | Key Advantage | Key Limitation |

| TMS-O-FAME | Electron Impact (EI) | 1.0 – 10 ng/mL | Microbial LPS profiling, general lipidomics | Broad spectral library matching (NIST) | Susceptible to matrix interference in complex biological fluids |

| PFBO-O-FAME | Electron-Capture Negative Ion (ECNI) | 0.01 – 0.1 ng/mL | Trace analysis (foodstuffs, clinical serum) | Extremely high sensitivity and selectivity | Requires specialized NCI hardware and reagent cleanup |

Troubleshooting & Scientific Insights

-

Moisture Contamination (Incomplete Silylation): Silylating reagents (MSTFA/BSTFA) are highly sensitive to moisture. If the sample is not completely dried prior to Step 5, the reagents will hydrolyze, resulting in unprotected hydroxyl groups. This manifests chromatographically as severely tailing peaks or the appearance of α,β-unsaturated fatty acid artifacts due to thermal dehydration in the GC inlet[4].

-

Stereochemical Racemization: The protons at the C2 position (adjacent to the carboxyl group) are highly acidic. If base-catalyzed hydrolysis or derivatization is utilized, or if samples are exposed to excessive heat in the presence of water, the molecule will undergo racemization. This will result in the appearance of artificial (S)-enantiomer peaks in naturally (R)-configured bacterial samples[6]. Always utilize mild, acid-catalyzed esterification to preserve the native stereochemistry[5].

-

Detector Saturation in ECNI: Because PFBO derivatives possess such a high electron affinity, injecting highly concentrated samples (e.g., pure bacterial cultures) into an ECNI-MS will cause severe detector saturation and ion-source fouling. Always reserve Protocol B for highly dilute or trace-level matrices[7].

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Global and Targeted Lipid Analysis of Gemmata obscuriglobus Reveals the Presence of Lipopolysaccharide, a Signature of the Classical Gram-Negative Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Extraction of 3-OH-11-methyl-C17:0 from bacterial cell membranes

An In-Depth Guide to the Extraction, Derivatization, and Quantification of 3-hydroxy-11-methyl-heptadecanoic Acid (3-OH-11-methyl-C17:0) from Bacterial Cell Membranes

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, validated protocol for the extraction and analysis of 3-hydroxy-11-methyl-heptadecanoic acid (3-OH-11-methyl-C17:0), a branched-chain hydroxy fatty acid (BCHA), from bacterial cell membranes. These complex lipids are integral to membrane structure and function but present unique analytical challenges due to their tightly bound nature and the polarity imparted by the hydroxyl group. This guide details a robust methodology encompassing optimized cell harvesting, whole-cell saponification to liberate bound fatty acids, a two-step derivatization process to enhance volatility for gas chromatography, and quantification by mass spectrometry (GC-MS). The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction and Scientific Principle

Branched-chain fatty acids (BCFAs) are critical components of bacterial membrane lipids, where they play a pivotal role in maintaining membrane fluidity and function.[1][2] Among these are the branched-chain hydroxy fatty acids (BCHAs), which are often found as constituents of the lipopolysaccharide (LPS) in Gram-negative bacteria or other complex lipids in Gram-positive organisms.[3][4][5][6] The specific molecule 3-hydroxy-11-methyl-heptadecanoic acid (3-OH-11-methyl-C17:0) is an example of such a complex lipid, whose structure contributes to the unique physicochemical properties of the bacterial cell envelope.

The analysis of these fatty acids is not trivial. They are typically ester-linked to larger molecules (e.g., phospholipids, lipid A) and are considered "tightly bound," necessitating a strong chemical hydrolysis step for their release.[7][8] Furthermore, their analysis by gas chromatography (GC) requires chemical derivatization to increase their volatility and thermal stability.

The overarching principle of this protocol is a whole-cell fatty acid methyl ester (FAME) analysis. This approach bypasses a separate, often incomplete, lipid extraction step and instead subjects the entire bacterial cell mass to chemical treatment. The workflow proceeds through three core stages:

-

Saponification: A strong base (sodium hydroxide in methanol/water) is used to hydrolyze ester bonds, cleaving all fatty acids (including our target BCHA) from their parent lipids and converting them into sodium salts.[3][9] This ensures the total fatty acid profile is made available for analysis.

-

Methylation (Derivatization): An acidic catalyst (methanolic HCl) is used to convert the fatty acid salts into their corresponding fatty acid methyl esters (FAMEs).[10][11] This derivatization is essential as it neutralizes the polar carboxyl group, making the molecules sufficiently volatile for GC analysis.

-

Extraction and Analysis: The non-polar FAMEs are extracted into an organic solvent (hexane/MTBE) and analyzed by GC-MS, which separates the mixture and provides mass spectra for definitive identification and quantification against an internal standard.

This self-validating system incorporates an internal standard from the very beginning to account for any sample loss during the multi-step preparation, ensuring high quantitative accuracy.

Experimental Workflow Overview

Sources

- 1. lipotype.com [lipotype.com]

- 2. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. gcms.cz [gcms.cz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isolation and chemical characterization of lipid A from gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Occurrence of branched-cahin hydroxy fatty acids in Pseudomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. jfda-online.com [jfda-online.com]

Application Note: Advanced LC-MS/MS Methodology for the Detection and Quantification of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Introduction to FAHFAs and Analytical Challenges

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a recently discovered class of endogenous mammalian lipids with profound biological significance. Notably, isomers such as palmitic acid esters of hydroxy stearic acids (PAHSAs) have been shown to possess potent anti-diabetic and anti-inflammatory properties, enhancing GLP-1 secretion and insulin sensitivity[1].

Despite their therapeutic potential, quantifying FAHFAs in biological matrices (e.g., serum, adipose tissue, liver) presents a formidable analytical challenge. FAHFAs exist in extremely low physiological abundances (typically low picomolar to nanomolar ranges) and comprise numerous regio-isomers. Because these regio-isomers (e.g., 5-PAHSA vs. 9-PAHSA) share identical molecular weights and produce highly similar fragmentation patterns, standard shotgun lipidomics approaches are insufficient[2]. A highly optimized, targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is mandatory to achieve the necessary sensitivity and isomeric resolution[3].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand why each step in the workflow is designed the way it is. A robust protocol is not merely a sequence of actions, but a chain of chemically justified decisions.

-

Extraction & Matrix Mitigation: Biological samples contain massive amounts of bulk lipids (triglycerides and phospholipids) that cause severe ion suppression in the mass spectrometer. We utilize a modified Folch extraction followed by Solid-Phase Extraction (SPE).

-

Why Silica SPE? FAHFAs possess an intermediate polarity. On a normal-phase silica column, highly non-polar lipids (like triglycerides) can be washed away with a non-polar solvent mixture (hexane/ethyl acetate), while the ultra-polar phospholipids remain permanently bound to the silica. FAHFAs are selectively eluted using a meticulously tuned mid-polarity solvent (100% ethyl acetate), effectively isolating the target analytes from >95% of the interfering lipid matrix[3].

-

Chromatographic Strategy: Because MS/MS alone cannot definitively distinguish between co-eluting regio-isomers, a shallow, extended reversed-phase (C18) gradient is employed. This leverages the subtle differences in the three-dimensional hydrodynamic radii of the branched isomers to achieve baseline separation.

-

Ionization and Fragmentation: FAHFAs lack strongly basic sites but possess a free carboxylic acid group, making them ideal candidates for Negative Electrospray Ionization (ESI-). During Collision-Induced Dissociation (CID), the ester bond is the most labile site, predictably yielding the carboxylate anion of the constituent fatty acid (quantifier) and the hydroxy fatty acid (qualifier)[2].

Figure 1. End-to-end analytical workflow for FAHFA detection and quantification.

A Self-Validating Protocol System

To ensure trustworthiness, this protocol incorporates a self-validating framework. Every batch must include a Method Blank (solvent only, to verify zero carryover), a Matrix Spike (to calculate absolute recovery efficiency), and an Isotopically Labeled Internal Standard (IS) spiked before extraction to correct for matrix effects and extraction losses.

Step-by-Step Sample Preparation & SPE Enrichment

-

Homogenization & IS Spiking: Aliquot 50 mg of tissue or 100 µL of plasma into a homogenization tube. Immediately add 10 µL of the internal standard mix (e.g., 10 pmol of

-9-PAHSA). Causality: Spiking before any solvent addition ensures the IS undergoes the exact same physical and chemical stresses as the endogenous analytes. -

Liquid-Liquid Extraction: Add 1 mL of ice-cold PBS, 2 mL of methanol, and 1 mL of chloroform. Vortex vigorously for 2 minutes. Add an additional 1 mL of chloroform and 1 mL of PBS. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the lower organic (chloroform) phase and dry it completely under a gentle stream of nitrogen gas.

-

SPE Conditioning: Condition a Silica SPE cartridge (e.g., 100 mg/1 mL) with 3 mL of hexane.

-

Sample Loading: Reconstitute the dried lipid extract in 200 µL of hexane and load it onto the conditioned SPE cartridge.

-

Washing (Matrix Removal): Wash the column with 2 mL of Hexane:Ethyl Acetate (95:5, v/v). Causality: This specific ratio is polar enough to elute neutral triglycerides and sterols, but non-polar enough to leave the FAHFAs bound to the silica phase.

-

Elution (Analyte Recovery): Elute the enriched FAHFAs with 2 mL of 100% Ethyl Acetate. Collect this fraction, dry under nitrogen, and reconstitute in 50 µL of Methanol for LC-MS/MS injection.

LC-MS/MS Instrumental Parameters

Separation is performed on a high-resolution C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 45°C to reduce system backpressure and improve peak shape.

Table 1: UHPLC Shallow Gradient Conditions

| Time (min) | % Mobile Phase A (H₂O + 0.1% Formic Acid) | % Mobile Phase B (ACN:IPA 80:20 + 0.1% Formic Acid) | Flow Rate (µL/min) |

|---|---|---|---|

| 0.0 | 40 | 60 | 300 |

| 2.0 | 40 | 60 | 300 |

| 15.0 | 10 | 90 | 300 |

| 20.0 | 0 | 100 | 300 |

| 25.0 | 0 | 100 | 300 |

| 25.1 | 40 | 60 | 300 |

| 30.0 | 40 | 60 | 300 |

Note: The extended ramp from 2.0 to 15.0 minutes is the critical window where regio-isomers (e.g., 5-PAHSA, 9-PAHSA, 12-PAHSA) are chromatographically resolved.

Table 2: Optimized MRM Transitions for Key FAHFAs

| Lipid Class | Example Isomer | Precursor Ion [M-H]⁻ | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (V) |

|---|---|---|---|---|---|

| PAHSA | 9-PAHSA | 537.5 | 255.2 (Palmitate) | 299.2 (HSA) | 35 |

| OAHSA | 9-OAHSA | 563.5 | 281.2 (Oleate) | 299.2 (HSA) | 35 |

| SAHSA | 9-SAHSA | 565.5 | 283.3 (Stearate) | 299.2 (HSA) | 35 |

| Internal Std |

Data Analysis & Fragmentation Logic

When reviewing the MS/MS data, identifying the specific regio-isomer relies on a combination of exact retention time matching against synthetic standards and analyzing the diagnostic fragments generated during CID.

Upon collision, the precursor ion [M-H]⁻ undergoes ester bond cleavage. Because the charge can be retained on either side of the cleaved ester bond, two primary product ions are formed: the fatty acid anion and the hydroxy fatty acid anion[2]. Furthermore, higher collision energies can induce secondary cleavages along the alkyl backbone adjacent to the ester linkage, yielding low-abundance but highly specific diagnostic ions that pinpoint the exact carbon position of the branch.

Figure 2. General fragmentation pathway of FAHFAs during Collision-Induced Dissociation (CID).

By integrating the area under the curve (AUC) of the quantifier ion peak (e.g., m/z 255.2 for PAHSA) and normalizing it against the AUC of the isotopic internal standard, researchers can achieve highly reproducible, absolute quantification of these biologically critical branched hydroxy fatty acids.

References

-

Kokotou, M. G. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8), 1092. Available at:[Link]

-

Zhang, T., Chen, S., Syed, I., Ståhlman, M., Kolar, M. J., Homan, E. P., ... & Saghatelian, A. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11(4), 747-763. Available at:[Link]

Sources

Application Note: High-Precision Preparation of 3-Hydroxy Fatty Acid Methyl Esters (FAMEs)

Topic: Preparation of Fatty Acid Methyl Esters (FAMEs) for 3-Hydroxy Lipids Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Analytical Chemists, and Drug Development Professionals

Target Analyte: 3-Hydroxy Fatty Acids (3-OH-FAs) from Lipid A (LPS), PHAs, and Mitochondrial Intermediates.

Executive Summary

3-Hydroxy fatty acids (3-OH-FAs) are distinct lipid markers critical to the structural integrity of Gram-negative bacterial endotoxins (Lipid A) and polyhydroxyalkanoate (PHA) biopolymers.[1] Unlike standard acyl-lipids, 3-OH-FAs in Lipid A are frequently bound via amide linkages rather than ester bonds.

Standard alkaline transesterification (e.g., NaOMe) fails to cleave these amide bonds, resulting in severe under-quantification. Furthermore, the presence of the hydroxyl group at the C3 position renders these molecules susceptible to dehydration (forming

This guide details a One-Step Acid-Catalyzed Methanolysis protocol, the industry "Gold Standard" for total 3-OH-FA recovery. It prioritizes the use of Methanolic HCl over BF3-Methanol to minimize artifact formation and ensure complete amide hydrolysis.

Strategic Methodology: The "Why" Behind the Protocol

The Chemical Challenge: Amide vs. Ester

In Lipid A, the primary fatty acid chains are ester-linked, but the secondary 3-OH fatty acids are often amide-linked to the glucosamine backbone.

-

Alkaline Methanolysis (Fast): Cleaves esters. Fails to cleave amides.

-

Acid Methanolysis (Robust): Cleaves both esters and amides. Required for total Lipid A profiling.

Catalyst Selection: HCl vs. BF [2][3][4]

-

Methanolic HCl (Recommended): Provides a controlled hydrolytic environment. Less prone to causing isomerization or methoxy-artifacts compared to Lewis acids.

-

BF

-Methanol (Alternative): Faster reaction kinetics but poses a higher risk of degrading cyclopropane rings (common in bacterial lipids) and producing artifacts if the reagent quality degrades.

The Self-Validating System

To ensure data integrity, this protocol utilizes a Dual-Internal Standard approach:

-

Quantification Standard (IS1): Added before reaction (e.g., Tridecanoic acid, C13:0, or Pentadecanoic acid, C15:0) to account for extraction losses.

-

Instrument Standard (IS2): Added after extraction (e.g., Methyl Heneicosanoate, C21:0 FAME) to monitor GC-MS injection variability.

Visualizing the Mechanism & Workflow

Figure 1: Reaction Mechanism & Critical Path

The following diagram illustrates the simultaneous cleavage of amide/ester bonds and the subsequent methylation, highlighting the critical preservation of the 3-OH group.